2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine
Overview
Description
2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine typically involves multi-step organic synthesisCommon reagents used in these steps include hydrazine, acetylacetone, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and quinazoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
2-(3,5-Dimethylpyrazol-1-yl)benzothiazole: Another compound featuring the 3,5-dimethylpyrazole moiety, used in coordination chemistry.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A polydentate ligand with multiple pyrazole groups, used in catalysis.
Uniqueness
2-[4-[3-(3,5-Dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine is unique due to its combination of a quinazoline core, a pyrrolidine ring, and a pyrazole moiety. This structure provides it with distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[4-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]quinazolin-2-yl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-11-14(2)25(23-13)15-8-10-24(12-15)19-16-5-3-4-6-17(16)21-18(22-19)7-9-20/h3-6,11,15H,7-10,12,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXBWNWPQQDKFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C3=NC(=NC4=CC=CC=C43)CCN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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